4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine
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Overview
Description
4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with an oxetane and an isopropyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxetane Group: The oxetane moiety can be introduced via nucleophilic substitution reactions, where an oxetane-containing reagent reacts with a suitable leaving group on the pyrimidine ring.
Isopropyl Substitution: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, forming ketones or alcohols.
Reduction: Reduction reactions could target the pyrimidine ring or the oxetane moiety, potentially leading to ring-opening or hydrogenation products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring or the oxetane group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonates can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine may have applications in several fields:
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for 4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The oxetane group could enhance binding affinity or selectivity, while the pyrimidine ring might interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
4-(Oxetan-3-yloxy)-2-methylpyrimidine: Similar structure but with a methyl group instead of an isopropyl group.
4-(Oxetan-3-yloxy)-2-ethylpyrimidine: Similar structure but with an ethyl group instead of an isopropyl group.
4-(Oxetan-3-yloxy)-2-(tert-butyl)pyrimidine: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine is unique due to the specific combination of the oxetane and isopropyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(oxetan-3-yloxy)-2-propan-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)10-11-4-3-9(12-10)14-8-5-13-6-8/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBXAUBPVLJKGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)OC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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